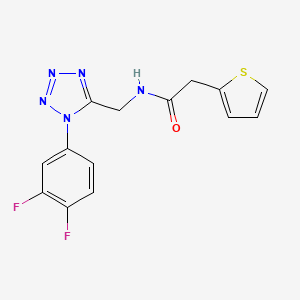
N-(4-morpholinophenyl)-2,4-dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-morpholinophenyl)-2,4-dinitroaniline: is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a dinitroaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-morpholinophenyl)-2,4-dinitroaniline typically involves the reaction of 4-morpholinoaniline with 2,4-dinitrochlorobenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-morpholinophenyl)-2,4-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium carbonate in dimethylformamide.
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Major Products Formed:
Reduction: N-(4-morpholinophenyl)-2,4-diaminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: N-(4-morpholinophenyl)-2,4-dinitrobenzene.
Applications De Recherche Scientifique
Chemistry: N-(4-morpholinophenyl)-2,4-dinitroaniline is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, derivatives of this compound have been investigated for their potential as antimicrobial and anticancer agents. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug development .
Industry: The compound is used in the development of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for incorporation into materials with specific properties, such as enhanced thermal stability or improved mechanical strength .
Mécanisme D'action
The mechanism of action of N-(4-morpholinophenyl)-2,4-dinitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. Additionally, the morpholine ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
N-(4-morpholinophenyl)-2,4-diaminoaniline: A reduced form of the compound with amino groups instead of nitro groups.
N-(4-morpholinophenyl)-2,4-dinitrobenzene: An oxidized form with a nitro group on the benzene ring.
Uniqueness: N-(4-morpholinophenyl)-2,4-dinitroaniline is unique due to the presence of both a morpholine ring and dinitroaniline moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as a pharmacophore in drug design further highlight its uniqueness .
Propriétés
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2,4-dinitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c21-19(22)14-5-6-15(16(11-14)20(23)24)17-12-1-3-13(4-2-12)18-7-9-25-10-8-18/h1-6,11,17H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWCPEPMJFTJTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2414918.png)
![ethyl 3-(1,3-benzothiazol-2-yl)-2-{[1,1'-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2414919.png)
![(E)-2-amino-N-(sec-butyl)-1-((2-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2414920.png)

![4-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide](/img/structure/B2414922.png)
![1-Prop-2-enoyl-N-[(4-sulfamoylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2414923.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2414924.png)




![Methyl 2-[(2-methylbutan-2-yl)amino]propanoate](/img/structure/B2414935.png)


